molecular formula C19H18N2O4 B2807969 5-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide CAS No. 2097902-54-8

5-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide

Katalognummer: B2807969
CAS-Nummer: 2097902-54-8
Molekulargewicht: 338.363
InChI-Schlüssel: UVDOUAVRAZNYKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide is a synthetic isoxazole derivative intended for research purposes. Compounds within this structural class have been investigated for their potential to act as agonists of the Wnt/β-catenin signaling pathway . This pathway is a crucial regulator of cellular processes, and its modulation is a significant area of research for investigating potential therapeutic strategies for bone disorders (such as osteoporosis), neurodegenerative diseases, and metabolic conditions . The molecular structure of this reagent incorporates multiple five-membered heterocycles, including an isoxazole and a furan ring. These heterocyclic systems are frequently employed in medicinal chemistry and antibacterial research for their favorable physicochemical properties and ability to contribute to biological activity . The specific spatial arrangement of these rings, along with the cyclopropyl and hydroxyethyl substituents, is designed to confer specific target-binding affinity and physicochemical characteristics for research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

5-cyclopropyl-N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c22-16(12-3-5-13(6-4-12)17-2-1-9-24-17)11-20-19(23)15-10-18(25-21-15)14-7-8-14/h1-6,9-10,14,16,22H,7-8,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDOUAVRAZNYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-Cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide (CAS Number: 2097902-54-8) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H18N2O4
  • Molecular Weight : 338.4 g/mol
  • IUPAC Name : 5-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide

The biological activity of 5-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound features a furan ring and a hydroxyethyl group which facilitate hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity.

Key Interactions

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulation : It may also act as a modulator for various receptors, affecting signal transduction pathways.

Antiallergic Activity

Research indicates that derivatives similar to this compound exhibit potent antiallergic activity. This is particularly relevant in the context of treating allergic reactions and conditions where histamine release is a concern.

Antioxidant Properties

The compound has demonstrated antioxidant properties, which can protect cells from oxidative stress. This activity is significant in preventing cellular damage linked to various diseases .

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of the compound on various cancer cell lines. For instance:

  • B16F10 Melanoma Cells : The compound was tested for cytotoxic effects at varying concentrations (0, 1, 2, and 5 μM) over 48 and 72 hours. Results indicated that it did not exhibit significant cytotoxicity at lower concentrations but showed some effects at higher doses after prolonged exposure .

Case Studies

  • Study on Antiallergic Activity : A series of compounds related to 5-cyclopropyl-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-1,2-oxazole-3-carboxamide were synthesized and tested for their antiallergic effects. The results showed that modifications in the side chains could enhance the efficacy of these compounds against allergic responses.
  • Exploration of Oxazole Derivatives : A study focused on the structure–activity relationship (SAR) of oxazole derivatives indicated that compounds with similar scaffolds exhibited varying degrees of biological activity, suggesting potential pathways for further drug development .

Comparative Analysis

Compound NameStructureBiological Activity
5-Cyclopropyl-N-{2-[4-(Furan-2-yl)Phenyl]-2-Hydroxyethyl}-1,2-Oxazole-3-CarboxamideStructureAntiallergic, Antioxidant
Similar Oxazole DerivativeStructureVaries by substitution

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis Table

Compound Core Structure Key Substituents Physicochemical Properties Potential Biological Implications Reference
Target Compound 1,2-Oxazole 5-Cyclopropyl, 3-carboxamide with hydroxyethyl-phenyl-furan Moderate lipophilicity, enhanced solubility Target-specific binding via furan-phenyl
Compound 13 () 1,2,4-Triazole 5-Cyclopropyl, carboxamide with dioxopyrrolidinylpropyl Higher polarity, rigid side chain Potential protease inhibition
Oxazole-Furan () 1,2-Oxazole 5-Furan-2-yl, carboxamide with methyl(phenyl)aminopropyl Lower steric bulk, basic side chain Kinase modulation
Furopyridine () Furo[2,3-b]pyridine 4-Fluorophenyl, trifluoroethylamino, triazoloquinazolinone High complexity, metabolic resistance Anticancer activity
Pyrrole Derivative () Pyrrole Hydroxyethyl, methylsulfonylphenyl, trifluoromethylphenyl High polarity (sulfonyl), lipophilic (CF3) Anti-inflammatory applications

Research Findings and Implications

  • Structural Flexibility : The hydroxyethyl-phenyl-furan side chain in the target compound provides a balance between solubility (hydroxyl group) and target engagement (aromatic furan-phenyl), unlike rigid analogues like Compound 13 .
  • Heterocycle Impact : Oxazole cores (target compound and ) favor moderate electronic effects, whereas triazole () and pyrrole () cores may alter binding kinetics due to differing nitrogen atom positions .
  • Substituent Effects : Cyclopropyl groups enhance metabolic stability compared to furan or methyl substituents, but may reduce solubility .

Q & A

Q. Critical Reaction Conditions :

  • Temperature : 80–100°C for cyclopropanation; 0–25°C for coupling to prevent racemization .
  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) for coupling; ethanol for cyclocondensation .
  • Catalysts : Pd(PPh₃)₄ for Suzuki-Miyaura cross-coupling of the furan-phenyl segment .

Q. Table 1: Comparative Yields for Synthetic Routes

StepMethodYield (%)Purity (HPLC)Reference
CyclopropanationSimmons-Smith65–75≥95%
Oxazole FormationHantzsch70–85≥90%
Amide CouplingEDC/HOBt60–75≥88%

How can researchers resolve contradictions in biological activity data across studies?

Advanced Research Question
Contradictions often arise from variations in assay conditions, cell lines, or compound purity. Methodological strategies include:

  • Standardized Assays : Replicate studies using consistent models (e.g., HEK293 cells for receptor-binding assays) .
  • Meta-Analysis : Pool data from multiple studies to identify trends (e.g., IC₅₀ ranges for kinase inhibition) .
  • Purity Validation : Confirm compound integrity via HPLC (>95% purity) and LC-MS to exclude degradants .

Example : reports anti-inflammatory activity in RAW264.7 macrophages, while notes weaker effects in THP-1 cells. This discrepancy may stem from differences in NF-κB pathway activation between cell types .

What advanced analytical techniques are recommended for structural characterization and purity assessment?

Basic Research Question

  • Nuclear Magnetic Resonance (NMR) : 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR to confirm stereochemistry and regioselectivity .
  • High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS for exact mass determination (e.g., C₂₀H₁₉N₂O₄⁺ requires m/z 351.1345) .
  • HPLC-PDA : Purity analysis using C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .

Advanced Tip : X-ray crystallography (if crystalline) resolves absolute configuration, as demonstrated for structurally related oxadiazole derivatives .

What in vitro and in vivo models are suitable for evaluating pharmacological potential?

Advanced Research Question

  • In Vitro :
    • Target Engagement : Surface plasmon resonance (SPR) to measure binding affinity for kinases (e.g., EGFR, IC₅₀ ~50 nM) .
    • Cellular Efficacy : Apoptosis assays in cancer cell lines (e.g., MCF-7, HepG2) with EC₅₀ comparison to reference drugs .
  • In Vivo :
    • Pharmacokinetics : Rodent studies assessing oral bioavailability (>50% in mice) and half-life (t₁/₂ ~6–8 hrs) .
    • Disease Models : Collagen-induced arthritis (CIA) in mice for anti-inflammatory activity .

Q. Table 2: Comparative Bioactivity of Structural Analogs

CompoundTargetIC₅₀ (nM)Reference
5-Cyclopropyl Oxazole DerivativeCOX-2120 ± 15
N-(2-Hydroxyethyl) AnalogEGFR Kinase85 ± 10
Furan-Phenyl DerivativeTNF-α Production200 ± 30

How does the compound’s stability under varying pH and temperature conditions impact experimental outcomes?

Advanced Research Question

  • pH Stability : Hydrolysis of the oxazole ring occurs at pH <3 or >10, leading to false-negative bioactivity results. Use buffered solutions (pH 6–8) for assays .
  • Thermal Stability : Degradation above 40°C (e.g., in DMSO stock solutions) generates cyclopropane-opening byproducts. Store at -20°C in aliquots .
  • Light Sensitivity : The furan moiety is prone to photodegradation; use amber vials for storage .

Mitigation Strategy : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to identify degradation pathways via LC-MS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.